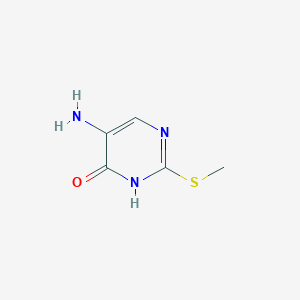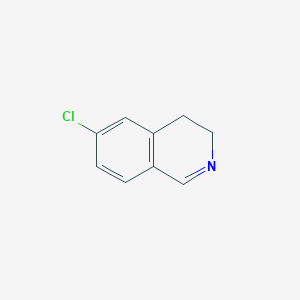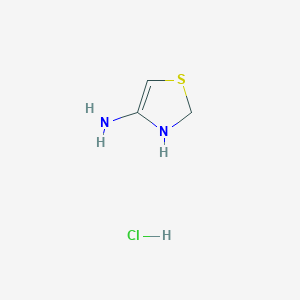
4-((11-Carboxyundecyl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((11-Carboxyundecyl)oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a carboxyundecyl chain via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((11-Carboxyundecyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 11-bromoundecanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the esterification process. The hydrolysis step is usually carried out under acidic conditions using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-((11-Carboxyundecyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of peroxy acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitrobenzoic acids and halobenzoic acids.
Applications De Recherche Scientifique
4-((11-Carboxyundecyl)oxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((11-Carboxyundecyl)oxy)benzoic acid: Unique due to its long carboxyundecyl chain and ether linkage.
4-Hydroxybenzoic acid: Lacks the carboxyundecyl chain, making it less amphiphilic.
11-Bromoundecanoic acid: Contains a bromine atom instead of the benzoic acid moiety, leading to different reactivity.
Uniqueness
This compound is unique due to its combination of a benzoic acid moiety and a long carboxyundecyl chain, which imparts both hydrophilic and hydrophobic properties. This amphiphilic nature makes it suitable for applications in drug delivery and materials science.
Propriétés
Formule moléculaire |
C19H28O5 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-(11-carboxyundecoxy)benzoic acid |
InChI |
InChI=1S/C19H28O5/c20-18(21)10-8-6-4-2-1-3-5-7-9-15-24-17-13-11-16(12-14-17)19(22)23/h11-14H,1-10,15H2,(H,20,21)(H,22,23) |
Clé InChI |
VNJIPUGXWTVLSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12927366.png)

![6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B12927382.png)


![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)



